2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one
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Overview
Description
2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one typically involves the functionalization of pyrimidine derivatives. One common method involves the reaction of 2-amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one with various reagents to introduce the butyl and hydroxy groups . The reaction conditions often include the use of bases, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzylthio and butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzyl-6-(benzylthio)pyrimidin-4(3H)-one: A precursor used in the synthesis of 2-Benzylthio-5-butyl-6-hydroxy-3H-pyrimidin-4-one.
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of benzylthio, butyl, and hydroxy groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-butyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2S/c1-2-3-9-12-13(18)16-15(17-14(12)19)20-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,19) |
InChI Key |
QFXJRCHJTLLKNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)SCC2=CC=CC=C2)O |
Origin of Product |
United States |
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